
4-(2-Pyridylmethyl)thiosemicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Pyridylmethyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound includes a pyridine ring attached to a thiosemicarbazide moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 4-(2-Pyridylmethyl)thiosemicarbazide typically involves the reaction of 2-pyridylmethylamine with thiosemicarbazide under controlled conditions. One common method involves dissolving 2-pyridylmethylamine in an appropriate solvent, such as ethanol, and then adding thiosemicarbazide. The reaction mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for thiosemicarbazides, including this compound, often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
4-(2-Pyridylmethyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the thiosemicarbazide moiety to thiourea derivatives. Reducing agents such as sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiourea derivatives .
Scientific Research Applications
4-(2-Pyridylmethyl)thiosemicarbazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Pyridylmethyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cancer cell death . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparison with Similar Compounds
4-(2-Pyridylmethyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-Methylthiosemicarbazide: Known for its pesticidal properties and used in the synthesis of insecticides and fungicides.
4-Phenylthiosemicarbazide: Exhibits significant anticancer activity and is studied for its potential use in cancer therapy.
4-Ethylthiosemicarbazide: Used in the synthesis of various organic compounds and materials.
The uniqueness of this compound lies in its pyridine ring, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C7H10N4S |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
1-amino-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H2,10,11,12) |
InChI Key |
ODTGPQAXRIHJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)



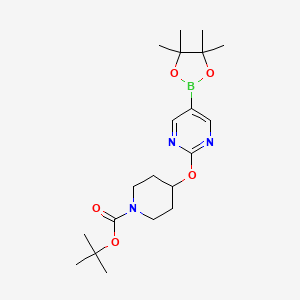

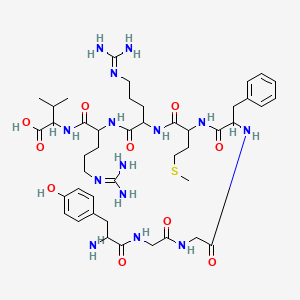
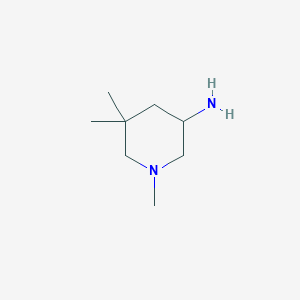
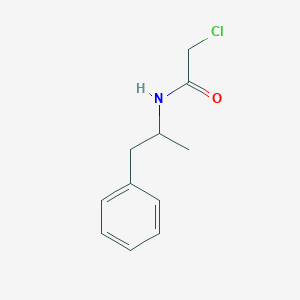

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
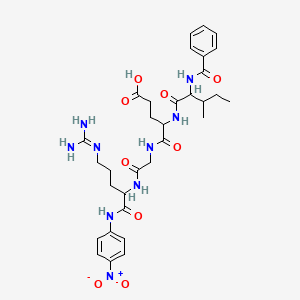

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)
